1,2-Diethoxyethane

Beschreibung

Historical Context and Evolution of Research on 1,2-Diethoxyethane

The initial synthesis of this compound can be traced back to the 19th century. solubilityofthings.com Early research primarily focused on its fundamental physical and chemical properties. A notable historical application was its use as an anesthetic in surgical procedures before the development of more modern anesthetics. solubilityofthings.com

The evolution of research on this compound has seen a shift from basic characterization to more specialized applications. In the mid-20th century, its utility as a solvent in organic synthesis began to be explored more thoroughly, particularly in reactions involving organometallic reagents. The latter half of the 20th century and the early 21st century have witnessed a surge in research focused on its application in advanced materials and energy storage technologies. For instance, well-documented teratogenicity studies were conducted in the late 1980s and early 1990s to understand its biological effects. europa.eu

Significance of this compound in Modern Chemistry and Related Fields

This compound's importance in modern chemistry stems from its versatile nature as a polar aprotic solvent. solubilityofthings.com It is capable of dissolving a wide array of both polar and non-polar substances, making it a valuable medium for various chemical reactions. solubilityofthings.comsolubilityofthings.com Its ability to form stable complexes with cations, particularly alkali metal ions, is a key feature that enhances the reactivity of many organometallic reagents.

In recent years, this compound has gained significant attention in the field of electrochemistry, specifically in the development of electrolytes for lithium-ion batteries. ucsd.eduosti.gov Research has shown that it can serve as an alternative solvating solvent to its analogue, 1,2-dimethoxyethane (DME), in localized high-concentration electrolytes (LHCEs). ucsd.eduosti.gov This is due to its potential to exhibit less reactivity with certain battery components and improve cycling performance, especially at elevated temperatures. ucsd.edu The larger size of its terminal groups compared to DME leads to a weaker solvation ability, resulting in an anion-rich solvation structure that can enhance electrochemical performance. researchgate.net

Furthermore, it has been investigated for its role in photocatalysis, where it can be synthesized from bioethanol alongside the production of hydrogen, a clean energy carrier. springernature.com In organic synthesis, it has been used as a catalyst for the oxidative cleavage of certain alkenes. researchgate.netccspublishing.org.cn

Scope and Objectives of Current Academic Inquiry into this compound

Current academic research on this compound is multifaceted, with several key areas of investigation:

Electrolyte Development for Batteries: A primary objective is to design and optimize electrolytes for next-generation batteries, such as lithium-sulfur and lithium-metal batteries. ucsd.eduosti.gov Researchers are exploring how this compound-based electrolytes can improve battery performance, stability, and safety. ucsd.eduosti.gov This includes studying the formation of the solid electrolyte interphase (SEI) and the cathode-electrolyte interphase (CEI). ucsd.edu

Green Chemistry and Catalysis: The use of this compound as a more environmentally benign solvent and catalyst is an active area of research. researchgate.netccspublishing.org.cn Studies are focused on its application in developing sustainable chemical processes, such as its use in minimal solvent conditions for oxidation reactions. researchgate.netccspublishing.org.cn

Organic Synthesis and Mechanistic Studies: Researchers continue to explore new applications of this compound as a solvent and reagent in organic synthesis. researchgate.net This includes investigating its role in facilitating complex reactions and understanding the underlying reaction mechanisms.

Photocatalysis and Renewable Energy: The synthesis of this compound from bio-alcohols as part of a system for producing solar fuels is a promising research direction. springernature.com The goal is to develop efficient photocatalytic systems for the co-production of valuable chemicals and hydrogen. springernature.com

The overarching objective of current academic inquiry is to leverage the unique properties of this compound to address challenges in energy storage, sustainable chemistry, and organic synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H14O2 |

| Molecular Weight | 118.1742 g/mol |

| CAS Registry Number | 629-14-1 |

| Boiling Point | 119.4 °C at 760 mmHg |

| Melting Point | -74 °C |

| Density | 0.842 g/cm³ |

| Flash Point | 20.6 °C |

| Water Solubility | Slightly soluble (34 g/L) |

Data sourced from various chemical databases. nist.govlookchem.comnih.gov

Eigenschaften

IUPAC Name |

1,2-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDKZFUFMNSQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

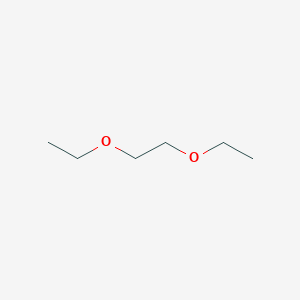

CCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2, Array | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53609-62-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-ethyl-ω-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53609-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025285 | |

| Record name | Ethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol diethyl ether appears as a clear colorless liquid with a faint ether-like odor. Flash point 95 °F. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol diethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

250.5 °F at 760 mmHg (NTP, 1992), 121.4 °C | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

95 °F (NTP, 1992), 95 °F (35 °C) (OPEN CUP), 35 °C o.c. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOLUBILITY IN WATER 2%; SOL IN OILS, Very soluble in acetone, benzene, ethyl ether, ethanol, In water, 8.37X10+4 mg/L at 25 °C, Solubility in water: moderate | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8484 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8484 g/cu m at 20 °C, Bulk density: 7 lb/gal at 20 °C, Relative density (water = 1): 0.85 | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.07 (Air = 1), Relative vapor density (air = 1): 4.07 | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20 mmHg at 58.5 °F ; 40 mmHg at 85.5 °F (NTP, 1992), 9.4 [mmHg], 3.37 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2 | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol diethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

629-14-1 | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol diethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol diethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F99O7F0CYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-101 °F (NTP, 1992), -74 °C | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/71 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1569 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for 1,2-diethoxyethane and Its Derivatives

Established Synthetic Pathways for 1,2-Diethoxyethane

Traditional methods for synthesizing this compound primarily involve etherification reactions, which are the most direct routes. It can also be obtained as a minor product from complex industrial syntheses like the Fischer-Tropsch process.

While the term "esterification" classically refers to the formation of an ester from a carboxylic acid and an alcohol, some literature broadly uses it to describe condensation reactions. However, the direct synthesis of this compound, an ether, does not occur via a true esterification mechanism. The formation of an ether from an alcohol and another alcohol (like ethylene glycol and ethanol) is correctly classified as an etherification or condensation reaction, typically catalyzed by an acid. smolecule.comutripoli.edu.ly The reaction involves the protonation of one hydroxyl group, its departure as water, and subsequent nucleophilic attack by the other alcohol. This process results in an ether linkage, not an ester bond.

Etherification represents the most common and direct approach to synthesizing this compound. Key methods include the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.

Williamson Ether Synthesis : This classical method involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. byjus.com To synthesize this compound, 1,2-ethanediol can be treated with a strong base, such as sodium, to form the dialkoxide. This intermediate then reacts with two equivalents of an ethyl halide (e.g., bromoethane or chloroethane) to yield the final product. quizlet.com Alternatively, sodium ethoxide can be reacted with a dihaloethane like 1,2-dichloroethane. byjus.com The reaction is typically performed in a suitable solvent like acetonitrile or N,N-dimethylformamide. byjus.com

Acid-Catalyzed Etherification : This method involves the reaction of ethylene glycol with excess ethanol in the presence of an acid catalyst. smolecule.com Another pathway is the reaction of ethylene oxide with ethanol under controlled conditions. In this process, the epoxide ring is opened by ethanol, and a subsequent reaction with another ethanol molecule can lead to this compound. The reaction conditions, including temperature, pressure, and reactant ratios, are controlled to favor the desired diether product.

The Fischer-Tropsch (FT) synthesis is a large-scale industrial process that converts synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), into hydrocarbons. wikipedia.orgdoe.gov While the primary products are alkanes and alkenes, oxygenated compounds, including this compound, can be formed as byproducts, particularly when using iron-based catalysts. doe.govwits.ac.za

The formation of this compound in FT synthesis is not a primary pathway but occurs through secondary reactions, especially when oxygenates are added to the feed. chemicalbook.com For instance, studies have shown that adding ethylene glycol (EG) to the FT process over a fused iron catalyst leads to a significant increase in the production rate of this compound. researchgate.net The proposed mechanism suggests that added oxygenates like EG can undergo C-O-C bond cleavage and participate in chain growth reactions. chemicalbook.comresearchgate.net The two predominant mechanisms for C-C bond formation in FT synthesis are the carbide mechanism and the CO insertion mechanism. mdpi.comfrontiersin.org The CO insertion mechanism, in particular, is widely recognized as the main pathway for the formation of oxygenates. mdpi.com

Table 1: Comparison of Established Synthetic Pathways for this compound

| Synthetic Pathway | Reactants | Typical Conditions | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | 1,2-Ethanediol, Sodium, Ethyl Halide OR Sodium Ethoxide, 1,2-Dihaloethane | Requires strong base; SN2 mechanism; Temperatures of 50-100 °C. byjus.com | Versatile lab-scale method; Good for both symmetrical and asymmetrical ethers. byjus.com |

| Acid-Catalyzed Etherification | Ethylene Glycol, Ethanol OR Ethylene Oxide, Ethanol | Requires acid catalyst (e.g., H₂SO₄); Elevated temperatures. | Suitable for industrial scale; Uses readily available materials. |

| Fischer-Tropsch Byproduct | Syngas (CO + H₂), often with added oxygenates like Ethylene Glycol | High temperature (150–300 °C) and pressure; Metal catalyst (e.g., Iron). wikipedia.org | Not a targeted synthesis; Product is part of a complex mixture; Formation enhanced by oxygenate co-feeding. researchgate.net |

Etherification Reactions

Novel Approaches and Advancements in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes. Research in this area focuses on advanced catalytic systems and the application of green chemistry principles.

Recent advancements aim to replace traditional homogeneous catalysts, such as corrosive mineral acids, with heterogeneous catalysts that are more easily separated and recycled.

Solid Acid Catalysts : For related acetal synthesis, solid acid catalysts like the sulfonic resin Amberlyst-15 have demonstrated high activity and selectivity under mild conditions (e.g., room temperature). conicet.gov.arresearchgate.net Such catalysts are being explored for etherification reactions to improve efficiency and simplify purification, representing a greener alternative to liquid acids. researchgate.net

Bifunctional Catalysts : The development of bifunctional catalysts allows for tandem reactions in a single pot. For example, a green synthesis for 1,1-diethoxyethane (an isomer of this compound) utilizes a bifunctional Cu-Mn catalyst. researchgate.netacs.org This system first catalyzes the selective dehydrogenation of ethanol to acetaldehyde, which then undergoes acetalization with more ethanol to form the product. researchgate.netresearchgate.net This approach avoids the need to handle toxic and volatile acetaldehyde. acs.org

Photocatalysis : Photocatalytic systems represent a novel approach for driving chemical reactions using light. A recently developed system using a protonated poly(heptazine imide) photocatalyst and platinum nanoparticles can convert ethanol into H₂ and 1,1-diethoxyethane with high selectivity under visible light. springernature.com The mechanism involves the photocatalytic conversion of ethanol to acetaldehyde, followed by an acid-catalyzed reaction with ethanol to form the acetal. springernature.com Such innovative methods highlight potential future pathways for ether synthesis.

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. msu.edu

Waste Prevention and Atom Economy : Synthetic routes are designed to maximize the incorporation of all reactant materials into the final product, thus minimizing waste. acs.org The atom economy of addition reactions, such as the reaction of ethylene oxide with ethanol, is inherently high.

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and energy consumption. acs.org The shift from stoichiometric bases in Williamson synthesis or strong mineral acids to recyclable solid acid catalysts is a key green improvement.

Use of Renewable Feedstocks : Utilizing renewable resources like biomass instead of depletable fossil fuels is a core principle. kahedu.edu.in Synthesizing this compound from bio-ethanol, derived from the fermentation of sugars, aligns with this goal. researchgate.net

Safer Solvents and Conditions : Green chemistry encourages conducting reactions under ambient temperature and pressure and replacing hazardous organic solvents with safer alternatives like water, supercritical fluids, or even performing reactions under solvent-less conditions. kahedu.edu.in

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| 7. Use of Renewable Feedstocks | Employing bio-ethanol as the primary starting material for the ethyl groups. researchgate.net |

| 9. Catalysis | Replacing stoichiometric reagents (e.g., strong bases) or corrosive acids (H₂SO₄) with recyclable heterogeneous catalysts like solid acids (e.g., Amberlyst-15). conicet.gov.ar |

| 5. Safer Solvents & Auxiliaries | Developing solvent-less reaction conditions or using environmentally benign solvents instead of volatile organic compounds. kahedu.edu.in |

| 2. Atom Economy | Designing syntheses, such as the direct addition of ethanol to ethylene oxide, that maximize the incorporation of reactant atoms into the final product. acs.org |

| 6. Design for Energy Efficiency | Using highly active catalysts to enable reactions at lower temperatures and pressures, thereby reducing energy consumption. acs.org |

Derivatization Strategies for Functionalization

The functionalization of glycol ethers like this compound involves modifying their structure to introduce new chemical properties. This can be achieved through various reactions targeting the ether linkages or the alkyl chains. While this compound itself is relatively inert, its parent structure, ethylene glycol, and related poly(ethylene glycol)s (PEGs) are frequently functionalized at their terminal hydroxyl groups. These strategies provide a framework for potential derivatization of this compound if a hydroxyl group were introduced or if C-H bonds were activated.

Common derivatization reactions for related polyglycols include esterification and etherification. For instance, hydroxyl-terminated PEGs can be converted to halo-esters through enzyme-catalyzed transesterification with alkyl halo-esters. nih.gov Another approach involves converting the hydroxyl end-groups to azides, which can then be reduced to form amino-functionalized polymers. researchgate.net Microwave-assisted synthesis has also been employed to functionalize PEGs with methacrylate groups, creating precursors for hydrogels. jove.com

In a reaction more directly involving the ether structure, certain ethylene glycol-derived ethers can act as formylating agents in the presence of a silver catalyst to achieve N-formylation of amines. acs.org This indicates that the ether backbone can participate in chemical transformations under specific catalytic conditions. Furthermore, this compound has been used as a catalyst and reaction medium for the oxidative cleavage of certain alkenes to ketones, demonstrating its role in facilitating radical reactions. ccspublishing.org.cnresearchgate.net

Strategies for derivatization often aim to introduce reactive handles or modify the molecule's physical properties. The table below summarizes common functionalization strategies applied to related glycol compounds, which could be adapted for this compound derivatives.

Table 1: Derivatization Strategies for Glycol-Related Compounds

| Functionalization Method | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Esterification | Carboxylic acids, Acid chlorides | Ester | researchgate.net |

| Transesterification | Alkyl halo-esters, Lipase catalyst | Halo-ester | nih.gov |

| Methacrylation | Methacrylic anhydride | Methacrylate | jove.com |

| N-Formylation | Amine, Silver catalyst | N-formyl amine | acs.org |

| Conversion to Amines | Mesylation, Azidation, Reduction | Amine | researchgate.net |

Synthesis of Related Compounds and Analogues for Comparative Study

The introduction of halogens, particularly fluorine, into glycol ethers can significantly alter their properties, such as polarity, stability, and solvating ability. The synthesis of halogenated this compound derivatives can be approached through several methods, often adapted from general ether synthesis protocols.

One common strategy for synthesizing fluorinated glycol ethers involves a two-step process starting from the corresponding glycol. osti.gov The terminal hydroxyl groups of a suitable glycol precursor are first converted into a good leaving group, such as a tosylate. This is achieved by reacting the deprotonated glycol with 4-toluenesulfonyl chloride. Subsequently, the tosylated intermediate is reacted with a fluoride source, like a metal fluoride or a fluoroalkoxide, to displace the tosylate groups and form the fluorinated ether. osti.gov For example, terminally fluorinated analogues of diglyme and triglyme have been synthesized by reacting the corresponding ditosylates with trifluoroethoxide. osti.gov

Another established method is the Williamson ether synthesis, which can be adapted for halogenated derivatives. google.comcdnsciencepub.com This involves reacting a halogenated alcohol with a metal alkoxide. For instance, a fluoro-alcohol could be reacted with sodium ethoxide, or sodium 2-fluoroethoxide could be reacted with an ethyl halide. Phase-transfer catalysts can be employed to facilitate this reaction under milder conditions. google.comscientific.net

The addition of fluorine-containing alcohols to epoxides in the presence of a catalyst is another viable route to produce partially fluorinated ethers. fluorine1.rufluorine1.ru This method allows for the controlled addition of a fluoroalkoxy group to an ethylene oxide ring, creating a fluorinated glycol ether structure.

Table 2: Synthetic Routes to Halogenated Glycol Ethers

| Synthetic Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Tosylation & Nucleophilic Substitution | Glycol, Tosyl chloride, Fluoride source | Two-step process; creates terminal fluoroalkyl groups. | osti.gov |

| Williamson Ether Synthesis | Halogenated alcohol, Alkyl halide, Base | Versatile; can use phase-transfer catalysts. | google.com |

| Epoxide Addition | Fluorine-containing alcohol, Ethylene oxide | Forms a single ether bond per reaction. | fluorine1.rufluorine1.ru |

| Direct Fluorination | Polyether, Elemental fluorine | Can lead to perfluorination but may cause chain fragmentation. | acs.org |

1,2-Dimethoxyethane (DME), also known as monoglyme, is the closest structural analogue to this compound. It is widely used as an aprotic solvent in organometallic chemistry and lithium batteries. lookchem.com

The most common industrial synthesis of DME is via the Williamson ether synthesis. google.com In a typical procedure, ethylene glycol monomethyl ether (2-methoxyethanol) is reacted with a strong base or an alkali metal like sodium to form the corresponding alkoxide. This intermediate is then treated with an alkylating agent, such as methyl chloride, to yield 1,2-dimethoxyethane. lookchem.com An alternative, more sustainable route involves the direct catalytic etherification of ethylene glycol with methanol using a shape-selective catalyst like SAPO-34 zeolite. rsc.org This method can achieve high selectivity for DME. rsc.org

Structural Comparison: this compound vs. 1,2-Dimethoxyethane

The primary structural difference between this compound and 1,2-dimethoxyethane is the length of the terminal alkyl groups (ethyl vs. methyl). This seemingly small change has significant consequences for their molecular conformation, size, and resulting physical and chemical properties.

Steric Hindrance: The larger ethyl groups in this compound create more steric hindrance compared to the methyl groups in DME. researchgate.net This increased bulkiness affects how the molecule can pack in the liquid state and how it coordinates to metal cations.

Solvation Ability: Due to the greater steric hindrance of its ethyl groups, this compound is considered a weaker solvating agent for cations like Li+ compared to DME. researchgate.net DME's smaller size and higher polarity allow for more effective chelation and stabilization of metal ions.

Conformation: Both molecules exhibit a preference for a gauche conformation around the central C-C bond, which is characteristic of glycol ethers. This conformation is stabilized by favorable stereoelectronic effects. However, the bulkier ethyl groups in this compound can influence the rotational barriers and the population of different conformers. X-ray diffraction and molecular dynamics studies on DME show that intermolecular interactions are primarily driven by hydrophobic interactions between the methyl groups, in contrast to the hydrogen bonding that dominates in ethylene glycol. mdpi.com

Physical Properties: The larger molecular weight and size of this compound result in a higher boiling point and lower vapor pressure compared to DME.

Table 3: Comparison of this compound and 1,2-Dimethoxyethane

| Property | This compound | 1,2-Dimethoxyethane (DME) | Reference |

|---|---|---|---|

| Molecular Formula | C6H14O2 | C4H10O2 | stenutz.eu |

| Molar Mass | 118.17 g/mol | 90.12 g/mol | stenutz.eu |

| Boiling Point | 121 °C | 85 °C | stenutz.eu |

| Melting Point | -74 °C | -58 °C | stenutz.eu |

| Density | 0.848 g/mL | 0.867 g/mL (at 25°C) | stenutz.eu |

| Key Structural Feature | Terminal ethyl groups | Terminal methyl groups | |

| Relative Solvating Power | Weaker (more steric hindrance) | Stronger (less steric hindrance) | researchgate.net |

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure influences its properties and activity. For glycol ethers, SAR studies often explore how changes in alkyl chain length, the number of ethylene glycol repeat units, and the introduction of various functional groups affect their performance as solvents, ligands, or in other applications. nih.govepa.gov

The synthesis of a library of glycol ethers for SAR studies typically relies on versatile and repeatable synthetic methods. The Williamson ether synthesis is a cornerstone for this purpose, allowing for the creation of a wide array of both symmetrical and unsymmetrical ethers by varying the alcohol and alkyl halide precursors. cdnsciencepub.comgoogle.comresearchgate.net For example, by reacting various sodium alkoxides (from methanol, ethanol, propanol, etc.) with 2-chloroethanol, a series of ethylene glycol monoalkyl ethers can be produced. These can then be further reacted to create dialkyl ethers with different chain lengths on each side.

Another general method is the reaction of ethylene oxide with an anhydrous alcohol in the presence of a catalyst. iarc.fr By controlling the molar ratio of the reactants, one can influence the distribution of mono-, di-, tri-, and higher ethylene glycol ether products, which can then be separated. iarc.fr This allows for the synthesis of glymes with increasing numbers of oxyethylene units (e.g., diglyme, triglyme, tetraglyme), which is essential for studying the effect of chain length on properties like chelating ability and boiling point.

The development of novel catalysts has also enabled more direct routes. For instance, a polyperfluorosulfonic acid resin catalyst can be used to produce various glymes by reacting a glycol with a monohydric alcohol at elevated temperatures. google.com This method has been used to produce monoglyme, diglyme, triglyme, and their ethylated or butylated analogues. google.com

By systematically varying the structure—for example, comparing the properties of dimethoxyethane, diethoxyethane, and dibutoxyethane—researchers can establish clear relationships between the size of the alkyl group and properties like solvent efficacy or complex stability. researchgate.net Similarly, comparing monoglyme, diglyme, and triglyme reveals the impact of the polyether chain length.

Spectroscopic and Computational Investigations of 1,2-diethoxyethane

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational equilibria of 1,2-Diethoxyethane in solution. By analyzing vicinal coupling constants, researchers can deduce the relative populations of different rotational isomers (rotamers).

Conformational studies of DEE, a model compound for poly(oxyethylene), have utilized NMR to analyze the temperature dependence of vicinal coupling constants based on the rotational isomeric state (RIS) scheme. scispace.com For the central C-C bond, analysis of ¹³CH satellite side bands is particularly informative. scispace.com The conformational energy (Eσ) of the gauche state relative to the trans state for the C-C bond has been found to vary between -0.5 to -1.2 kcal/mol, depending on the solvent. scispace.com Concurrently, the trans (JT) and gauche (JG) vicinal ¹H-¹H coupling constants were determined to be approximately 11.4 ± 0.3 Hz and 2.3 ± 0.1 Hz, respectively. scispace.com

For the C-O bond rotation, the vicinal ¹³C-¹H coupling constant of the terminal methyl group is studied. scispace.com An estimated gauche coupling (JG) of 1.3 Hz leads to a conformational energy difference (Eα) of 0.8 to 1.1 kcal/mol between the gauche and trans states. scispace.com These analyses rigorously account for the neighbor-dependent nature of bond rotation. scispace.com

Further studies have employed ²H NMR in nematic liquid crystal environments to probe the conformational distribution of DEE. tandfonline.com This technique, combined with measurements of proton-proton and carbon-carbon dipolar couplings, reveals that the fraction of the elongated ttt (trans-trans-trans) conformer increases significantly when DEE is transferred from an isotropic to a liquid crystalline solution (from 9.4% to 15.6%). tandfonline.com The tgt (trans-gauche-trans) conformer is identified as the lowest-energy arrangement. tandfonline.com Interestingly, the population of the tgt form decreases from 25.7% to 18.8% in the nematic phase. tandfonline.com

Table 1: Conformational Analysis Data for this compound from NMR Studies

| Parameter | Bond | Value | Solvent/Condition | Citation |

|---|---|---|---|---|

| Conformational Energy (Eσ) | C-C | -0.5 to -1.2 kcal/mol | Varies | scispace.com |

| Trans Coupling (JT) | ¹H-¹H | 11.4 ± 0.3 Hz | Varies | scispace.com |

| Gauche Coupling (JG) | ¹H-¹H | 2.3 ± 0.1 Hz | Varies | scispace.com |

| Conformational Energy (Eα) | C-O | 0.8 to 1.1 kcal/mol | Varies | scispace.com |

| ttt Conformer Population | - | 9.4% | Isotropic | tandfonline.com |

| ttt Conformer Population | - | 15.6% | Nematic | tandfonline.com |

| tgt Conformer Population | - | 25.7% | Isotropic | tandfonline.com |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed insights into the molecular conformations and intermolecular interactions of this compound. These methods are complementary, as the selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.com

Studies on liquid DEE have revealed the presence of multiple conformers at room temperature. researchgate.net Raman spectroscopy has been instrumental in identifying these conformers and estimating their relative populations. researchgate.net The conformation-sensitive Raman bands, particularly in the 300-600 cm⁻¹ wavenumber region, are analyzed through band decomposition based on normal coordinate analysis. researchgate.net Research has shown that in the liquid phase, DEE exists as a mixture of at least five stable conformers: TTT, TGT, TGG', TTG, and TGG. researchgate.netacs.org The TGT conformer is confirmed to be present in the solid state. acs.org

The populations of these conformers are influenced by the surrounding environment. For instance, in aqueous solutions, the populations of the less hydrophilic TTT and TGG' conformers decrease as the concentration of water increases, while the more hydrophilic TGT and TGG conformers become more prevalent. researchgate.net This shift is attributed to the different entropies of the conformers, suggesting that conformational changes play a role in the temperature-dependent solubility of related polymers like poly(oxyethylene). researchgate.net

A combined Raman and X-ray diffraction study further elucidated the conformational landscape, confirming the predictions from simulations. mdpi.com

Table 2: Predominant Conformers of this compound in Different Phases Identified by Vibrational Spectroscopy

| Phase | Predominant Conformers | Citation |

|---|---|---|

| Solid | TGT | acs.org |

Microwave spectroscopy offers a high-resolution probe into the gas-phase structure and rotational isomerism of molecules. By measuring the pure rotational spectrum of this compound, researchers have been able to identify specific conformers and determine their structural parameters with high precision.

A study utilizing a cavity-based pulsed jet Fourier transform microwave spectrometer and a Stark modulated free-jet millimeter-wave absorption spectrometer identified two distinct conformers of DEE in the gas phase: TGT and TGG'. researchgate.netresearchgate.net The rotational spectra of the monosubstituted ¹³C isotopologues of these conformers were also identified. researchgate.net

A key feature of the microwave spectrum of DEE is the splitting of each rotational transition into several components. This splitting arises from the internal rotation of the two terminal methyl groups. researchgate.net Analysis of this fine structure allows for the experimental determination of the V₃ barriers to internal rotation. researchgate.net

These experimental findings are often complemented by quantum chemical calculations to aid in the assignment of conformers and to provide theoretical values for spectroscopic parameters, conformational stabilities, and molecular structures. researchgate.net

X-ray diffraction (XRD) is a powerful technique for investigating the structure of liquids at the molecular level. For this compound, XRD studies, particularly using energy-dispersive X-ray diffraction (EDXD), have provided valuable information about its liquid structure and intermolecular organization.

A comparative study of ethane-1,2-diol, 2-methoxyethan-1-ol, and 1,2-dimethoxyethane (DEE) reported the first X-ray spectrum of liquid DEE at room temperature. mdpi.comtorvergata.it The experimental diffraction patterns were successfully interpreted with the aid of molecular dynamics simulations. mdpi.comtorvergata.it

The EDXD results for DEE indicated the presence of significant intermolecular interactions, characterized by longer-range methyl-methyl correlations compared to the shorter O···O correlations observed in hydrogen-bonded systems like ethane-1,2-diol. mdpi.comtorvergata.it While DEE does not form traditional hydrogen bonds itself, understanding its packing and intermolecular distances is crucial, especially when it acts as a solvent or in mixtures where hydrogen bonding can occur with other components. The structural correlation in liquid DEE was found to extend up to approximately 20 Å. researchgate.net

Microwave Spectroscopy for Rotational Isomerism and Molecular Structure

Computational Chemistry and Molecular Modeling

Computational chemistry, particularly through ab initio and Density Functional Theory (DFT) methods, has become an indispensable tool for studying the electronic structure and conformational energetics of this compound. These calculations provide a theoretical framework for interpreting experimental results and predicting molecular properties.

Numerous studies have employed various levels of theory and basis sets to investigate the relative energies of DEE conformers. acs.orgresearchgate.net DFT methods, such as B3LYP and B3PW91, have shown excellent performance in reproducing experimental data for conformer energies, molecular geometries, and vibrational wavenumbers, especially when appropriate scaling corrections are applied. acs.org

Ab initio methods like Møller-Plesset second-order perturbation theory (MP2) have also been extensively used. researchgate.netdesy.de These calculations have been crucial in developing and refining force fields for molecular dynamics simulations of DEE and related polymers like poly(ethylene oxide). researchgate.net For example, relative conformational energies calculated using B3LYP and MP2 methods have been used to fit new torsional interaction parameters for force fields like OPLS-AA. researchgate.net

The choice of basis set and the consideration of effects like basis set superposition error (BSSE) are important for obtaining accurate conformer energy differences. desy.de Calculations have confirmed that multiple conformers of DEE (such as ttt, tgg, tgt, ttg, and tgg') have closely spaced energies, supporting the experimental observation of a conformational mixture in the liquid and gas phases. acs.orgdesy.de

Table 3: Comparison of Computational Methods for this compound Studies

| Method | Application | Key Findings | Citations |

|---|---|---|---|

| DFT (B3PW91, B3LYP) | Conformer energies, vibrational frequencies | Excellent agreement with experimental data for energies, geometries, and vibrational wavenumbers. | acs.org |

| MP2 | Conformer energies, force field development | Used to calculate relative conformational energies for fitting torsional parameters in force fields. | researchgate.netdesy.de |

Molecular Dynamics Simulations for Liquid Phase Behavior and Solvation

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the behavior of molecules at an atomic level. For this compound and its close analog, 1,2-dimethoxyethane (DME), MD simulations have provided significant insights into their liquid structure, conformational dynamics, and interactions with solvents, particularly water.

Atomistic MD simulations have been employed to study the solvation thermodynamics of ethers like DME in aqueous solutions. acs.org These studies reveal that the free energy and energy of solvation are highly favorable for these ethers, while the entropy of solvation is highly unfavorable, suggesting that they act as water-structuring agents. acs.org When comparing DME to the slightly larger 1,2-dimethoxypropane (DMP), it was found that the solvation of DME is intrinsically more favorable from an energetic standpoint, which is attributed to stronger water-ether interactions. acs.org The free energy of solvation for DME in various solvents has been shown to follow the trend of methanol ≈ water < carbon tetrachloride < n-heptane, which is consistent with the dielectric constant of the solvents. researchgate.net

In aqueous mixtures, the conformation of DME is highly dependent on the solution's composition and temperature. acs.org The populations of different conformers in aqueous solutions differ significantly from those in the gas phase or neat liquid. acs.org This conformational flexibility allows for both "hydrophilic" and "hydrophobic" conformers, which are distinguished by their polar interactions with surrounding water molecules. acs.org The free energy of solvation for hydrophilic DME conformers is approximately 1.7 kcal/mol more favorable than that of hydrophobic conformers. acs.org

Simulations of DME/water solutions have also examined dynamic properties. acs.org The rate of conformational transitions for the C−O−C−C and O−C−C−O dihedral angles in DME decreases as the water content increases. acs.org Furthermore, the self-diffusion coefficients of both water and DME molecules exhibit a minimum at a DME mole fraction of about 0.20. acs.org These simulations often rely on robust force fields, such as modified versions of the TraPPE-UA model, which have been validated by their ability to reproduce experimental data like density and enthalpy of vaporization with high accuracy. icmp.lviv.ua

| Compound | Property | Value (kcal/mol) | Finding |

|---|---|---|---|

| 1,2-Dimethoxyethane (DME) | ΔG solvation | - | Highly favorable free energy of solvation. acs.org |

| 1,2-Dimethoxyethane (DME) | ΔH solvation | - | Highly favorable energy of solvation. acs.org |

| 1,2-Dimethoxyethane (DME) | ΔS solvation | - | Highly unfavorable entropy of solvation, indicating water-structuring. acs.org |

| 1,2-Dimethoxypropane (DMP) | ΔG solvation | - | Slightly more favorable free energy of solvation than DME. acs.org |

| 1,2-Dimethoxyethane (DME) | ΔΔG (Hydrophilic vs. Hydrophobic Conformer) | -1.7 | The free energy of solvation for hydrophilic conformers is 1.7 kcal/mol more favorable. acs.org |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to build predictive models for the physicochemical properties of chemicals based on their molecular structure. springernature.commdpi.com These models establish a mathematical correlation between calculated molecular descriptors and an experimentally measured property. unimore.it For a compound like this compound, QSPR models can be developed to predict a range of thermodynamic and physical properties without the need for experimental measurements, which is particularly useful before a compound is synthesized. springernature.comnih.gov

The general workflow for building a QSPR model involves several key steps: compiling and curating experimental data, generating and optimizing molecular structures, calculating relevant molecular descriptors, selecting the most predictive descriptors, and finally, building and validating the model using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). mdpi.comnih.gov

While specific QSPR studies focused exclusively on this compound are not prevalent, extensive research has been conducted on broader classes of organic compounds, including ethers. unimore.itacs.org These studies have successfully developed models for properties such as boiling points, densities, viscosities, enthalpies of vaporization, and refractive indices. unimore.itacs.org For instance, QSPR models for a series of ethers and other organic solvents with the general structure X-CH2CH2-Y have been developed, demonstrating the applicability of this method to molecules with a core structure similar to this compound. unimore.it

Descriptors used in these models can range from simple constitutional parameters to complex quantum chemical descriptors derived from electrostatic potentials on the molecular surface. unimore.itnih.gov Studies on polychlorinated diphenyl ethers (PCDEs) and polybrominated diphenyl ethers (PBDEs) have shown that descriptors like the molecular electronegativity distance vector (MEDV) and parameters derived from electrostatic potentials can create highly predictive models for properties like vapor pressure, water solubility, and octanol/water partition coefficients. nih.govnih.gov These approaches could similarly be applied to predict the environmental partitioning and physical properties of this compound.

| Property | Compound Class | Modeling Method | Reference |

|---|---|---|---|

| Boiling Point | Alkanes, Alcohols, Ethers | QSPR with various descriptors | acs.org |

| Liquid Density | Alkanes, Alcohols, Ethers | QSPR with various descriptors | acs.org |

| Enthalpy of Vaporization | Alkanes, Alcohols, Ethers | QSPR with various descriptors | acs.org |

| Sub-cooled Liquid Vapor Pressures (PL) | Polychlorinated Diphenyl Ethers | Multiple Linear Regression (MLR) | nih.gov |

| n-Octanol/Water Partition Coefficients (KOW) | Polychlorinated Diphenyl Ethers | Multiple Linear Regression (MLR) | nih.gov |

| Sub-cooled Liquid Water Solubilities (SW,L) | Polychlorinated Diphenyl Ethers | Multiple Linear Regression (MLR) | nih.gov |

| Static Dielectric Constant | Organic Solvents (X-CH2CH2-Y) | QSPR with calculated descriptors | unimore.it |

Computational Studies of Aggregation in Solution

Computational studies, including molecular dynamics and quantum chemical calculations, have been instrumental in understanding the role of this compound and its analog 1,2-dimethoxyethane (DME) in the aggregation of solutes in solution. These studies often focus on how the solvent molecules coordinate with and mediate the interactions between dissolved species, such as metal ions and their counter-ions.

One area of significant research is the aggregation of lithium salts in ether solvents, which is critical for the performance of lithium batteries. Computational studies have investigated the clustering of lithium polysulfides (Li₂Sₓ) in a mixed solvent system of 1,3-dioxolane (DOL) and DME. lbl.govlbl.gov Classical molecular dynamics simulations revealed that these solutes undergo aggregation driven by strong intramolecular lithium-sulfur (Li–S) interactions, leading to a distribution of different cluster sizes. lbl.govlbl.gov Structural analysis of these clusters showed that as the polysulfide chain length increases (from Li₂S₄ to Li₂S₈), the involvement of DME in coordinating the lithium ions progressively decreases. lbl.govlbl.gov

Another relevant area is the study of lithium phenolate aggregation. acs.orgnih.gov Using a combination of NMR spectroscopy and computational methods, researchers have characterized the aggregation states of various lithium phenolates in solvents like tetrahydrofuran (THF) and DME. acs.orgnih.gov These studies show that the phenolates form a variety of substrate- and solvent-dependent aggregates, including monomers, dimers, trimers, and tetramers. acs.orgnih.gov The solvent, DME, plays a crucial role in stabilizing these different aggregate structures. Computational studies complement these experimental findings by examining the substituent and solvent dependencies of the aggregation energies and structures. acs.org

| Phenolate Structure | Solvent | Observed Aggregates | Reference |

|---|---|---|---|

| Lithium 2,6-di-tert-butylphenolate | THF/DME | Monomers, Dimers | nih.gov |

| Lithium 2-phenylphenolate | DME | Dimers | nih.gov |

| Lithium 2,6-dimethylphenolate | DME | Dimers, Trimers | nih.gov |

| Lithium phenolate | DME | Dimers, Trimers, Tetramers | nih.gov |

| Lithium 4-methoxyphenolate | DME | Tetramers | nih.gov |

Reactivity and Reaction Mechanisms Involving 1,2-diethoxyethane

Role of 1,2-Diethoxyethane as a Solvent in Organic Synthesis

This compound (DEE), also known as ethylene glycol diethyl ether, is a versatile aprotic polar solvent utilized in a variety of chemical reactions. smolecule.comsolubilityofthings.com Its utility stems from its ability to dissolve a wide range of both polar and nonpolar compounds, making it a suitable medium for numerous organic transformations. smolecule.comsolubilityofthings.coma2bchem.com The presence of two ether functional groups allows it to interact with both hydrophilic and lipophilic substances. solubilityofthings.com It is often considered a higher boiling point alternative to other ether solvents like diethyl ether and tetrahydrofuran (THF). chemicalbook.comwikipedia.org

The solvent environment provided by this compound can significantly influence the rate and selectivity of chemical reactions. As a polar aprotic solvent, it can solvate cations, which can be crucial in reactions involving metal ions. smolecule.com Compared to its lower homolog, 1,2-dimethoxyethane (DME), this compound exhibits weaker solvation ability due to the steric hindrance from its larger terminal ethyl groups. researchgate.net This can lead to an anion-rich solvation structure, which has been shown to enhance electrochemical performance in certain applications. researchgate.net

In the context of polymerization, the polarity of the reaction medium plays a critical role. For instance, the use of this compound as a cosolvent in the copper(I)-mediated living radical polymerization of benzyl methacrylate (BzMA) resulted in a significant rate enhancement compared to reactions in nonpolar solvents. acs.orgcmu.edu This increase in rate is attributed to the increased polarity of the reaction medium in the presence of the ethylene oxide units of this compound. cmu.edu

Furthermore, in certain oxidative cleavage reactions, this compound has been observed to act not just as a solvent but also as a catalyst. researchgate.netccspublishing.org.cn For example, in the oxidative cleavage of gem-disubstituted aromatic alkenes, this compound can react with dioxygen to form a peroxyl radical, which then initiates the oxidation of the alkene. ccspublishing.org.cnchemicalbook.com

This compound is a valuable solvent in organometallic chemistry due to its ability to dissolve a wide array of organometallic compounds and salts. smolecule.commultichemindia.com Its capacity to form chelate complexes with cations makes it particularly useful in reactions involving Grignard reagents, hydride reductions, and palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. chemicalbook.comwikipedia.org The bidentate nature of glymes like this compound allows them to act as a ligand, stabilizing metal cations. wikipedia.org

The stability of this compound under basic conditions makes it a suitable replacement for other solvents like THF in reactions involving organolithium reagents and sodium hydride. researchgate.net

Table 1: Applications of this compound in Organometallic Chemistry

| Reaction Type | Role of this compound | Reference |

| Grignard Reactions | Coordinating solvent | chemicalbook.comwikipedia.org |

| Hydride Reductions | Coordinating solvent | chemicalbook.comwikipedia.org |

| Palladium-Catalyzed Reactions (e.g., Suzuki, Stille) | Solvent and ligand | chemicalbook.comwikipedia.org |

| Reactions with Organolithium Reagents | Stable solvent | researchgate.net |

| Reactions with Sodium Hydride | Stable solvent | researchgate.net |

Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. wikipedia.org The phase-transfer catalyst aids in transporting a reactant from one phase to another where the reaction takes place. wikipedia.org this compound has been noted for its utility in phase-transfer reactions. researchgate.net For instance, dibenzhydryl ether can be cleaved under phase-transfer catalysis conditions in a system that can include an organic solvent like this compound. osti.gov Research has also explored asymmetric synthesis using chiral, non-racemic phase-transfer catalysts in which the choice of solvent is critical. google.com

This compound serves as an effective solvent in various polymerization processes. acs.orglookchem.com It is used in the production of polymers like polyethers and polyesters, where its ability to dissolve both monomers and catalysts allows for controlled polymerization, leading to high-quality polymers. multichemindia.com